

Unraveling the Downstream Signaling Cascades of NE-100 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: NE-100 hydrochloride

Cat. No.: B15603839

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Abstract

NE-100 hydrochloride is a potent and highly selective antagonist of the sigma-1 receptor ($\sigma 1R$), a unique ligand-operated chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1][2] Its high affinity and selectivity make it an indispensable pharmacological tool for elucidating the multifaceted roles of the $\sigma 1R$ in cellular homeostasis and disease. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by **NE-100 hydrochloride**. We will delve into its impact on calcium signaling, the endoplasmic reticulum (ER) stress response, and ion channel modulation, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to NE-100 Hydrochloride and the Sigma-1 Receptor

NE-100 hydrochloride, chemically known as 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, is a well-established $\sigma 1R$ antagonist.[2][3] The $\sigma 1R$ is a 223-amino acid transmembrane protein that does not share sequence homology with other mammalian proteins, highlighting its unique functional niche.[4] It resides at the MAM, a critical interface for inter-organelle communication, particularly between the ER and mitochondria.[5]

Under basal conditions, $\sigma 1R$ is thought to form a complex with another ER chaperone, BiP (Binding Immunoglobulin Protein).[5] Upon stimulation by agonist ligands or cellular stress, $\sigma 1R$ dissociates from BiP and acts as a chaperone to modulate the function of various "client" proteins, including ion channels and signaling molecules.[5][6] As an antagonist, NE-100 binds to the $\sigma 1R$ and prevents these downstream signaling events.

Quantitative Data: Binding Affinities and Potency

The efficacy of NE-100 as a research tool is underscored by its high binding affinity and selectivity for the $\sigma 1R$. The following tables summarize key quantitative data for NE-100 and related compounds.

Compound	Receptor Target	Binding Affinity (Ki)	Potency (IC50)	Reference
NE-100 hydrochloride	Sigma-1 ($\sigma 1$)	0.86 nM	4.16 nM	[7][8]
NE-100 hydrochloride	Sigma-2 ($\sigma 2$)	> 55-fold lower affinity than $\sigma 1$	-	[7]
NE-100 hydrochloride	D1, D2, 5-HT1A, 5-HT2, PCP Receptors	> 6000-fold lower affinity than $\sigma 1$	> 10,000 nM	[7][9]
(+)-Pentazocine	Sigma-1 ($\sigma 1$)	-	-	[7]
Haloperidol	Sigma-1 ($\sigma 1$)	-	-	[10]

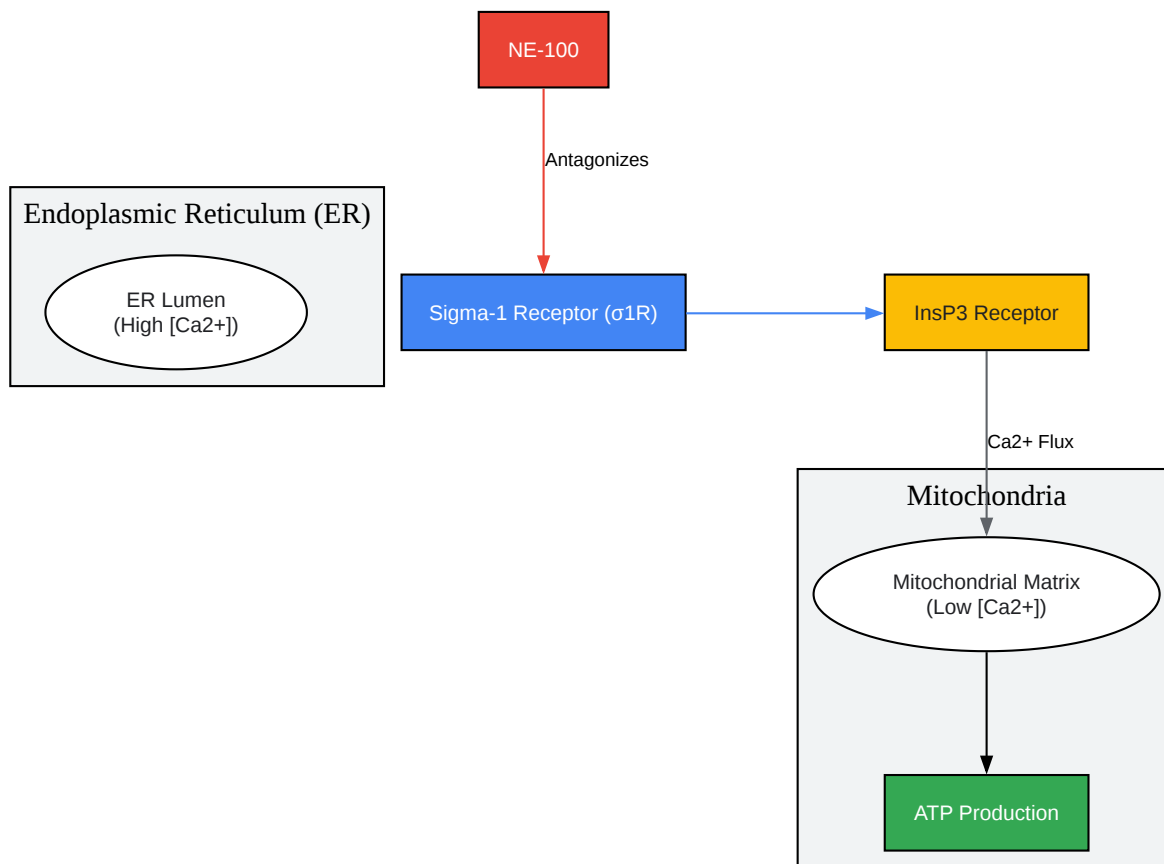
Table 1: Binding affinities and potencies of **NE-100 hydrochloride** and other relevant ligands.

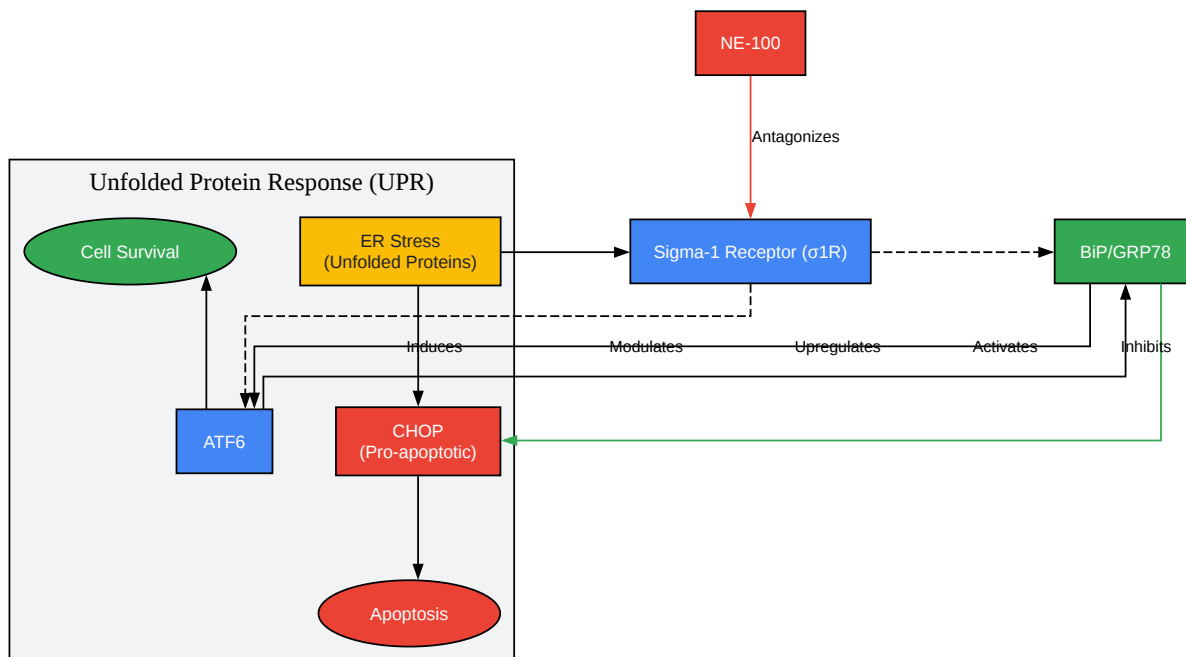
Core Downstream Signaling Pathways Modulated by NE-100 Hydrochloride

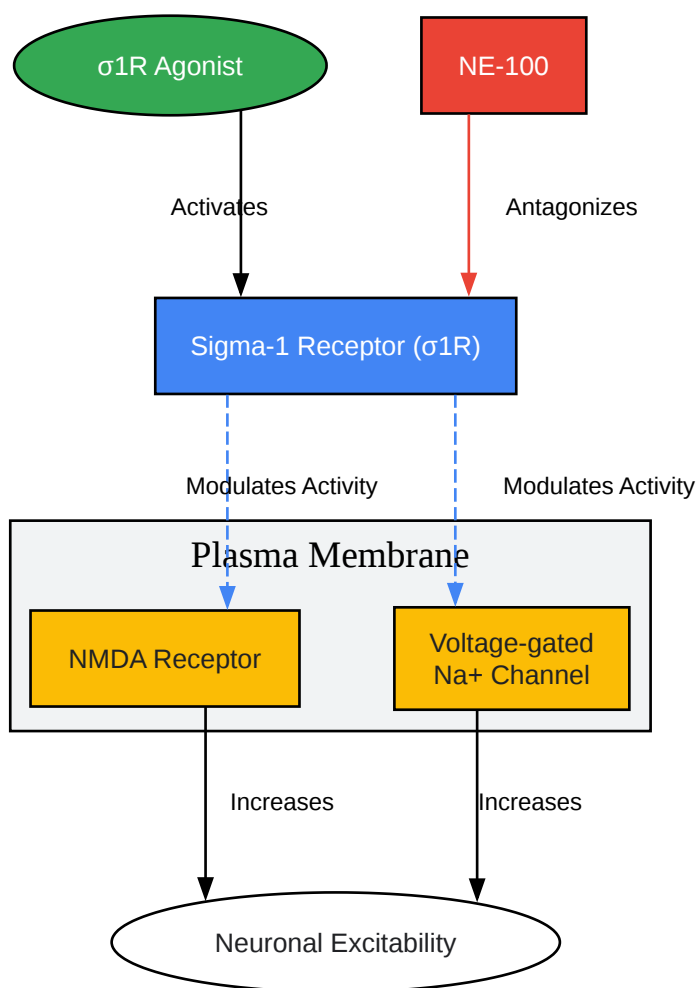
Modulation of Calcium Signaling at the ER-Mitochondria Interface

The $\sigma 1R$ is a key regulator of intracellular calcium (Ca^{2+}) homeostasis. It chaperones the inositol 1,4,5-trisphosphate receptor type 3 (InsP3R3) to the MAM, stabilizing it and enhancing Ca^{2+} flux from the ER into the mitochondria.[3] This localized Ca^{2+} transfer is vital for stimulating mitochondrial activity and ATP production.

By antagonizing the $\sigma 1R$, **NE-100 hydrochloride** disrupts the interaction between $\sigma 1R$ and InsP3R3. This leads to a reduction in ER-to-mitochondria Ca^{2+} signaling, which can have profound effects on cellular bioenergetics and survival pathways.







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